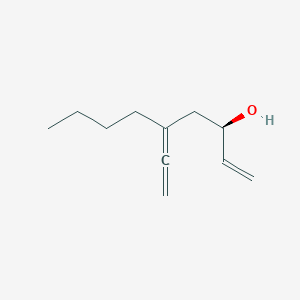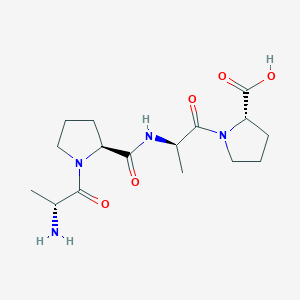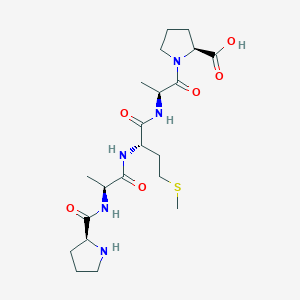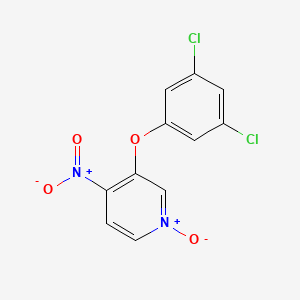
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide is a chemical compound with a complex structure that includes a nitro group, dichlorophenoxy group, and pyridine N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid. This step is highly exothermic and requires careful temperature control to avoid polynitration and by-product formation . The nitrated product is then reacted with 3,5-dichlorophenol under specific conditions to yield the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow synthesis techniques. This method enhances safety and efficiency by minimizing the accumulation of highly energetic intermediates and ensuring better temperature control . Continuous extraction and optimized reaction conditions are used to achieve high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids such as peracetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide involves its interaction with specific molecular targets. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. The dichlorophenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding to biological targets . The pyridine N-oxide moiety can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing their reactivity towards nucleophiles .
Comparaison Avec Des Composés Similaires
4-nitro-3-(3,5-dichlorophenoxy)pyridine N-oxide can be compared with other similar compounds such as:
4-nitropyridine N-oxide: Lacks the dichlorophenoxy group, making it less hydrophobic and potentially less biologically active.
3,5-dichlorophenoxyacetic acid: Lacks the pyridine N-oxide moiety, which reduces its ability to act as a Lewis base.
4-nitro-3,5-dichloropyridine: Lacks the phenoxy group, which may affect its binding properties and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
509076-61-3 |
|---|---|
Formule moléculaire |
C11H6Cl2N2O4 |
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-7-3-8(13)5-9(4-7)19-11-6-14(16)2-1-10(11)15(17)18/h1-6H |
Clé InChI |
LAVZZRKNXLGILT-UHFFFAOYSA-N |
SMILES canonique |
C1=C[N+](=CC(=C1[N+](=O)[O-])OC2=CC(=CC(=C2)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)
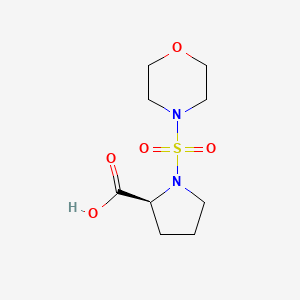
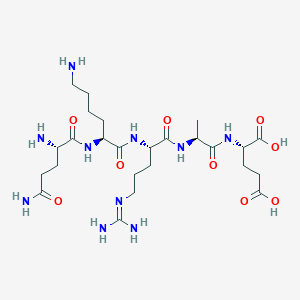
![[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid](/img/structure/B14232971.png)
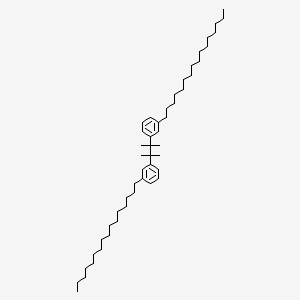
![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
![4-(3-Bromopropyl)-2-ethenyl-1-[(propan-2-yl)oxy]benzene](/img/structure/B14232984.png)
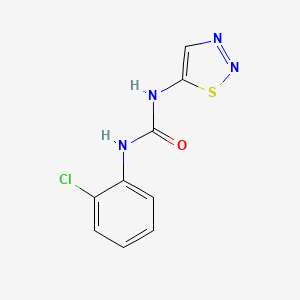
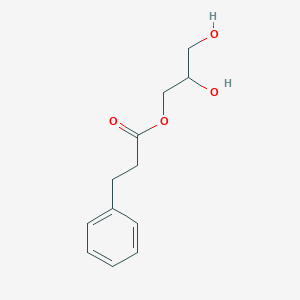
![Benzene, [(1-methyl-5-hexenyl)thio]-](/img/structure/B14233000.png)
